molecular formula C14H17BrClNO4 B15326071 (S)-3-(4-Bromo-2-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(4-Bromo-2-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B15326071
M. Wt: 378.64 g/mol
InChI Key: LVQFMQFWPKDUOW-NSHDSACASA-N
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Description

(3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound characterized by the presence of bromine, chlorine, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzene and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-bromo-2-chlorobenzene with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Protection of Amino Group: The intermediate is then subjected to protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).

    Formation of Final Product: The final step involves the coupling of the protected intermediate with a suitable carboxylic acid derivative, such as (S)-3-chloropropanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of (3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to certain enzymes or receptors. The Boc protecting group ensures stability and selective reactivity during biochemical interactions. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(4-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3S)-3-(4-chloro-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3S)-3-(4-bromo-2-iodophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

(3S)-3-(4-bromo-2-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3S)-3-(4-bromo-2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

LVQFMQFWPKDUOW-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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